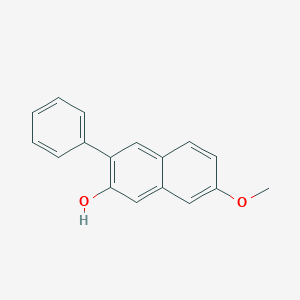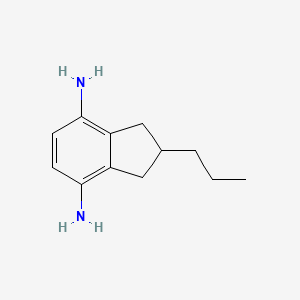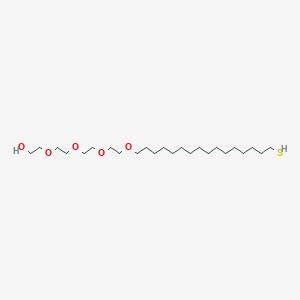
2-Naphthalenol, 7-methoxy-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenol, 7-methoxy-3-phenyl- is a derivative of naphthalene, a class of arenes consisting of two ortho-fused benzene rings. This compound is characterized by the presence of a methoxy group at the 7th position and a phenyl group at the 3rd position on the naphthalenol structure. Naphthalene derivatives are known for their diverse biological activities, including antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and anti-protozoal properties .
Métodos De Preparación
The synthesis of 2-Naphthalenol, 7-methoxy-3-phenyl- can be achieved through various synthetic routes. One common method involves the use of chromium carbene complexes. The reaction typically requires an inert nitrogen atmosphere, tetrahydrofuran as the solvent, and reagents such as 4-dimethylaminopyridine, acetic anhydride, and triethylamine. The reaction mixture is heated to reflux, and the product is purified by silica gel chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness .
Análisis De Reacciones Químicas
2-Naphthalenol, 7-methoxy-3-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the naphthalene ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Naphthalenol, 7-methoxy-3-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activities make it a candidate for studies on antimicrobial, antioxidant, and cytotoxic properties.
Medicine: Its potential therapeutic effects are explored in drug development, particularly for its anti-inflammatory and anti-protozoal activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Naphthalenol, 7-methoxy-3-phenyl- involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes or inhibit essential enzymes. Its antioxidant properties are likely related to its ability to scavenge free radicals and prevent oxidative damage. The compound’s anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and pathways .
Comparación Con Compuestos Similares
2-Naphthalenol, 7-methoxy-3-phenyl- can be compared with other naphthalene derivatives such as:
2-Naphthol: Similar in structure but lacks the methoxy and phenyl groups, making it less versatile in certain reactions.
7-Methoxy-2-naphthol: Similar but with the methoxy group at a different position, affecting its reactivity and applications.
3-Phenyl-2-naphthol: Similar but lacks the methoxy group, which can influence its biological activities and chemical properties. The uniqueness of 2-Naphthalenol, 7-methoxy-3-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
831171-88-1 |
|---|---|
Fórmula molecular |
C17H14O2 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
7-methoxy-3-phenylnaphthalen-2-ol |
InChI |
InChI=1S/C17H14O2/c1-19-15-8-7-13-10-16(12-5-3-2-4-6-12)17(18)11-14(13)9-15/h2-11,18H,1H3 |
Clave InChI |
QPRBAHHSYDBWNJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=CC(=C(C=C2C=C1)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl[(1-ethoxybut-1-en-1-yl)oxy]dimethylsilane](/img/structure/B14203874.png)
![n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n'-(4-ethylphenyl)urea](/img/structure/B14203886.png)

![1-[3-(2-Chloroethyl)phenyl]octan-1-one](/img/structure/B14203902.png)
![2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]pyridine](/img/structure/B14203909.png)
![3-{[3-(Triethoxysilyl)propyl]amino}propane-1,2-diol](/img/structure/B14203914.png)
![9-[4-(Diphenylamino)phenyl]-10-methylacridin-10-ium](/img/structure/B14203923.png)
![Ethyl 2-[(2H-1,3-benzodioxol-5-yl)methoxy]pyridine-3-carboxylate](/img/structure/B14203936.png)

![2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5S)-](/img/structure/B14203945.png)

![Methyl 2-oxo-1-oxaspiro[4.4]non-3-ene-4-carboxylate](/img/structure/B14203969.png)
